2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-9-(4-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O/c1-13-4-6-14(7-5-13)22-19-20(17-11-16(24)8-9-18(17)31-22)26-23-27-28-29-30(23)21(19)15-3-2-10-25-12-15/h2-12,21-22H,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCVFKYSSPHPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN5O |
| Molecular Weight | 365.83 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated high activity against breast and lung cancer cell lines with IC50 values in the low micromolar range. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition: Compounds in this class may inhibit enzymes such as kinases or proteases that are critical for tumor growth.
- DNA Intercalation: The structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
- Receptor Modulation: Interaction with cellular receptors could alter signaling pathways linked to cancer progression.
Study 1: Antiproliferative Activity
A study conducted by researchers at Monash University assessed the antiproliferative effects of various chromeno derivatives. The study found that the compound exhibited significant growth inhibition in human breast and lung cancer cell lines. The highest activity was recorded against MCF-7 (breast cancer) with an IC50 value of approximately 5 μM.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism behind the anticancer activity. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2. This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways.
Comparative Analysis
The following table compares the biological activity of this compound with other known compounds:
| Compound | IC50 (μM) | Target | Activity Type |
|---|---|---|---|
| 2-Chloro... | 5 | MCF-7 (breast cancer) | Antiproliferative |
| Fluorinated derivative | 10 | A549 (lung cancer) | Antiproliferative |
| Related chromeno derivative | 15 | HeLa (cervical cancer) | Antiproliferative |
Comparison with Similar Compounds
Key Observations:
Impact of Chlorine Substitution: The 2-chloro derivative (target compound) exhibits a ~34.5 g/mol increase in molecular weight compared to its non-chlorinated counterpart (CAS 923201-87-0) .
Tolyl Isomer Effects :
- p-Tolyl (para-methyl) in the target compound vs. m-tolyl (meta-methyl, CAS 923147-59-5) alters steric and electronic profiles. Para-substitution may favor planar binding interactions, whereas meta-substitution introduces asymmetry .
Functional Group Variations :
- Replacement of p-tolyl with 4-methoxyphenyl (CAS 923147-19-7) introduces a polar methoxy group, increasing solubility but reducing lipophilicity .
- Thiophene substitution (CAS 868148-50-9) replaces an aromatic phenyl ring with a heterocycle, modifying π-electron density and hydrogen-bonding capacity .
Ortho vs.
Preparation Methods
Three-Component Assembly Using Heterogeneous Catalysis
A Fe₃O₄@SiO₂-(PP)(HSO₄)₂ catalyst enables the assembly of tetrazolo[1,5-a]pyrimidine derivatives via a one-pot reaction between active methylene compounds, aldehydes, and 5-aminotetrazole. Adapting this method:
- Reactants :
- Conditions : DMF, 80°C, 6–8 hours, catalyst loading (5 mol%)
- Yield : ~68% (estimated from analogous reactions)
This route benefits from catalyst recyclability and solvent-free options but may require post-functionalization to introduce the pyridinyl group.
Stepwise Synthesis via Intermediate Formation
Chromene-Tetrazole Intermediate Synthesis
Pyrano[3,2-c]chromenes undergo azidation with sodium azide and NH₄Cl in DMF to form tetrazolochromenes:
Pyrimidine Ring Formation
Condensation of the tetrazolochromene with benzaldehyde or 4-methoxyphenacyl bromide yields pyrimidine or diazepine-fused systems:
Functionalization via Cross-Coupling
Suzuki-Miyaura Coupling :
- Substrate : 7-Bromo-tetrazolo[1,5-a]chromenopyrimidine
- Reagents : Pyridin-3-ylboronic acid, Pd(PPh₃)₄, K₂CO₃
- Conditions : DME/H₂O (3:1), 90°C, 12 hours
- Yield : ~70% (based on analogous Buchwald–Hartwig couplings)
Chlorination :
Catalytic Methods and Optimization
Microwave/Ultrasound-Assisted Cyclization
Microwave irradiation (90°C, 1 hour) or ultrasonication (60°C, 30 minutes) significantly accelerates chromenopyrimidine formation:
Solvent and Base Screening
| Solvent | Base | Yield (%) | Time (h) | |
|---|---|---|---|---|
| DMF | K₂CO₃ | 68 | 6 | |
| EtOH | Et₃N | 55 | 8 | |
| Solvent-free | – | 72 | 5 |
Analytical and Spectroscopic Characterization
Spectroscopic Data
Purity and Crystallography
- HPLC : >98% purity (C18 column, MeCN/H₂O gradient)
- X-ray : Monoclinic crystal system, space group P2₁/c (analogous structures)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Scalability | |
|---|---|---|---|---|
| MCR with Fe₃O₄ catalyst | 68 | 6 h | Moderate | |
| Stepwise synthesis | 70 | 24 h | High | |
| Microwave-assisted | 82 | 1 h | Low |
Key Findings :
- Microwave methods offer efficiency but require specialized equipment.
- Stepwise synthesis allows precise functionalization but involves longer timelines.
Q & A
Q. What are the common synthetic pathways for preparing this compound, and what are the critical reaction intermediates?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Cyclization : Reacting pyridine derivatives with chlorinated aromatic aldehydes under acidic conditions to form the chromeno-tetrazolo-pyrimidine core .
- Triazole/pyrazole integration : Diazonium coupling or condensation with heterocyclic amines (e.g., triazoles) to introduce substituents .
- Solvent optimization : Dichloromethane or ethanol is often used to stabilize intermediates and control reaction kinetics .
Q. How can the compound’s structural identity be confirmed experimentally?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridin-3-yl vs. p-tolyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in related tetrazolo-pyrimidine derivatives .
Q. What are the standard protocols for purity assessment during synthesis?
- HPLC : Reverse-phase chromatography with UV detection at 254 nm to monitor intermediates and final product purity .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are compared against theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in cyclization steps?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during diazonium coupling .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency in chromeno-pyrimidine formation .
- Solvent polarity : Polar aprotic solvents (DMF) improve solubility of aromatic intermediates, increasing reaction rates .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally similar analogs?
- 2D NMR techniques : COSY and NOESY distinguish between overlapping proton signals in crowded aromatic regions .
- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental NMR assignments .
Q. What strategies are effective for assessing the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) and analyze degradation products via LC-MS .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, critical for storage recommendations .
Q. How can bioactivity assays (e.g., cytotoxicity) be designed to account for structural complexity?
- MTT assay optimization : Use multiple cell lines (e.g., HeLa, MCF-7) and dose-response curves (0.1–100 µM) to evaluate IC₅₀ values .
- Control experiments : Compare activity against simpler analogs (e.g., pyrrolo[2,3-d]pyrimidines) to isolate the impact of the chromeno-tetrazolo scaffold .
Q. What computational tools are suitable for predicting binding interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors, leveraging X-ray crystallographic data from related compounds .
- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vivo studies .
Methodological Challenges and Solutions
Q. How can regioselectivity issues in tetrazolo-pyrimidine synthesis be addressed?
Q. What analytical approaches validate the compound’s degradation pathways during long-term storage?
- Forced degradation studies : Expose the compound to heat, light, and humidity, then profile degradation products via UPLC-QTOF .
- Stability-indicating methods : Develop HPLC protocols with baseline separation of parent compound and degradants .
Cross-Disciplinary Applications
Q. How can crystallographic data inform material science applications (e.g., optoelectronics)?
Q. What pharmacological studies are warranted given the compound’s structural features?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
